molecular formula C17H23N3O3S B2731706 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 326092-58-4

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2731706
CAS No.: 326092-58-4
M. Wt: 349.45
InChI Key: VLPUMVGOTYHZSP-UHFFFAOYSA-N
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Description

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups that may influence its chemical behavior and applications.

Scientific Research Applications

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: of a suitable benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to form an amino group.

    Sulfonation: to introduce the sulfonamide group.

    Substitution: reactions to introduce the diethylamino and methoxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the benzene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The diethylamino and methoxy groups might influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-methoxyphenyl)benzene-1-sulfonamide: A related compound with similar structural features.

Uniqueness

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other sulfonamides.

Properties

IUPAC Name

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-20(5-2)15-11-10-13(18)12-17(15)24(21,22)19-14-8-6-7-9-16(14)23-3/h6-12,19H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPUMVGOTYHZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332951
Record name 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326092-58-4
Record name 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide
Reactant of Route 6
5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide

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